molecular formula C26H28N2 B049417 Annonidin B CAS No. 112710-70-0

Annonidin B

Cat. No.: B049417
CAS No.: 112710-70-0
M. Wt: 368.5 g/mol
InChI Key: MFLJSVIXUBIVEJ-UHFFFAOYSA-N
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Description

Annonidin B is a naturally occurring compound found in certain tropical medicinal plants. It belongs to the class of compounds known as alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Annonidin B involves several steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the core structure: This involves the construction of the indole framework, which is a common feature in many alkaloids.

    Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes:

    Harvesting: Collecting the plant material containing this compound.

    Extraction: Using solvents to extract the compound from the plant material.

    Purification: Further purification to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Annonidin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Annonidin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Annonidin B involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Annonidin B can be compared with other similar alkaloids, such as:

    Annonacin: Another alkaloid found in the same plant family, known for its potent biological activities.

    Annonin: Similar in structure but with different functional groups, leading to distinct biological properties.

Uniqueness: this compound is unique due to its specific chemical structure and the resulting biological activities. Its distinct functional groups and molecular framework contribute to its unique properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(1H-indol-3-yl)-3-methylbut-2-enyl]-7-(3-methylbut-2-enyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-17(2)12-13-19-8-7-10-21-24(16-28-26(19)21)22(14-18(3)4)23-15-27-25-11-6-5-9-20(23)25/h5-12,14-16,22,27-28H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLJSVIXUBIVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C(C=C(C)C)C3=CNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920873
Record name 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112710-70-0
Record name Annonidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112710700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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